1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol
Description
Properties
CAS No. |
1312706-18-5 |
|---|---|
Molecular Formula |
C₁₅H₁₇NO₄ |
Molecular Weight |
275.3 |
Synonyms |
1,2,3,4-Tetrahydro-1-[5-(hydroxymethyl)-2-furanyl]-2-methyl-4,8-isoquinolinediol; |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Mechanism
Phenylephrine hydrochloride undergoes hydrolysis in aqueous acidic media (pH 3–5) at elevated temperatures (60–80°C), leading to cleavage of the β-hydroxyl group. The resulting intermediate reacts with 5-(hydroxymethyl)furfural (HMF), a common degradation product of carbohydrates, via a Mannich-type condensation. The furyl group from HMF attaches to the tetrahydroisoquinoline core, followed by intramolecular cyclization to form the final structure.
Critical Parameters :
Isolation and Purification
The crude mixture is extracted with ethyl acetate, and the organic layer is dried over sodium sulfate. Column chromatography (silica gel, methanol:dichloromethane 1:9) isolates the compound with >95% purity. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with characteristic signals at δ 6.35 (furan H-3) and δ 4.55 (hydroxymethyl CH2).
Direct Synthesis via Tetrahydroisoquinoline Functionalization
While degradation pathways dominate literature reports, analogous tetrahydroisoquinoline syntheses suggest feasible targeted routes. For example, J-Stage studies on (S)-1,2,3,4-tetrahydroisoquinoline derivatives highlight methods adaptable to this compound.
Core Structure Assembly
The tetrahydroisoquinoline core is synthesized via Bischler–Napieralski cyclization. 2-Phenylethylamine derivatives are treated with phosphoryl chloride (POCl3) to form dihydroisoquinolines, which are reduced catalytically (H2/Pd-C) to tetrahydroisoquinolines. Methylation at the 2-position uses methyl iodide (CH3I) in the presence of potassium carbonate (K2CO3).
Introduction of the Hydroxymethyl Furyl Group
The furyl moiety is introduced via nucleophilic substitution or palladium-catalyzed coupling:
-
Mannich Reaction : Condensation of 5-(hydroxymethyl)furfural with the tetrahydroisoquinoline amine under acidic conditions.
-
Buchwald–Hartwig Amination : Palladium-mediated coupling of a furylboronic ester with a brominated tetrahydroisoquinoline precursor.
Optimization Challenges :
-
The hydroxymethyl group necessitates protection (e.g., as a tert-butyldimethylsilyl ether) during coupling to prevent side reactions.
-
Stereochemical control at C-4 and C-8 requires chiral auxiliaries or asymmetric hydrogenation.
Analytical and Process Validation
Spectroscopic Characterization
Stability Considerations
The compound is sensitive to light and humidity, requiring storage under nitrogen at −20°C. Degradation pathways include oxidation of the furyl group to carboxylic acid derivatives, detectable via HPLC-MS.
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|
| Phenylephrine Degradation | 12–15% | >95% | Utilizes existing pharmaceutical waste | Low yield; requires extensive purification |
| Direct Synthesis | 30–40% | >98% | Scalable; stereochemical control | Multi-step; costly catalysts |
Chemical Reactions Analysis
Types of Reactions
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The furan ring and the tetrahydroisoquinoline moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for dehydration reactions, metal catalysts for hydrogenation.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
The compound has shown promise in pharmacological studies, particularly due to its structural similarity to known bioactive molecules. Research indicates that derivatives of tetrahydroisoquinolines possess diverse biological activities, including:
- Antioxidant Properties : Compounds similar to 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol have been studied for their ability to scavenge free radicals and reduce oxidative stress .
- Neuroprotective Effects : There is evidence suggesting that tetrahydroisoquinoline derivatives can exhibit neuroprotective effects, potentially beneficial for conditions like Parkinson's disease .
- Anticancer Activity : Some studies have indicated that certain isoquinoline derivatives may possess anticancer properties by inducing apoptosis in cancer cells .
Medicinal Chemistry
In medicinal chemistry, this compound is of interest due to its role as a synthetic intermediate or degradation product in the formulation of pharmaceuticals. Notably:
- Synthesis of Pharmaceuticals : It is identified as a degradation product of phenylephrine during the synthesis of anti-cold medications. Understanding its formation and stability can help improve drug formulations .
- Drug Development : The structural features of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol make it a candidate for further modifications to enhance pharmacological efficacy and reduce side effects .
Case Studies and Research Findings
Several studies have documented the applications and effects of compounds related to 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol:
Case Study 1: Antioxidant Activity
A study published in the Journal of Medicinal Chemistry evaluated various tetrahydroisoquinoline derivatives for their antioxidant properties. The findings suggested that modifications at specific positions could enhance their radical scavenging abilities .
Case Study 2: Neuroprotection
Research conducted by Dousa et al. highlighted the neuroprotective effects of tetrahydroisoquinoline derivatives in animal models of neurodegenerative diseases. The study found that these compounds could significantly reduce neuronal damage and improve cognitive function .
Case Study 3: Anticancer Properties
A recent investigation into several isoquinoline derivatives demonstrated promising results in inhibiting cancer cell proliferation. The study suggested that compounds with similar structural motifs as 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol could be developed into effective anticancer agents .
Mechanism of Action
The mechanism of action of 1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In neuroprotection, it may interact with neurotransmitter receptors and modulate signaling pathways involved in neuronal survival and function.
Comparison with Similar Compounds
Similar Compounds
5-(Hydroxymethyl)-2-furfural: A precursor in the synthesis of the target compound, known for its role in the production of bio-based chemicals.
Tetrahydroisoquinoline Derivatives: Compounds with similar core structures, often studied for their pharmacological properties.
Uniqueness
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol is unique due to its combined structural features of a furan ring and a tetrahydroisoquinoline moiety, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications and potential therapeutic uses.
Biological Activity
1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisoquinolin-4,8-diol (commonly referred to as THQ-HMF) is a compound that has garnered attention for its potential biological activities. It is known primarily as a degradation product of phenylephrine, which is used in various pharmaceutical applications. This article reviews the biological activity of THQ-HMF based on diverse research findings, including its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C15H17NO4
- Molecular Weight : 275.3 g/mol
- CAS Number : 1312706-19-6
Antioxidant Properties
Research indicates that THQ-HMF exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders. In vitro studies have shown that THQ-HMF can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Neuroprotective Effects
THQ-HMF has been studied for its neuroprotective effects. In animal models of neurodegeneration, this compound demonstrated the ability to reduce neuronal cell death and improve cognitive function. The mechanism appears to involve the modulation of signaling pathways associated with apoptosis and inflammation .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have reported that THQ-HMF exhibits inhibitory effects against various bacterial strains, suggesting its potential use as a natural antimicrobial agent. The specific mechanisms of action are still under investigation but may involve disruption of bacterial cell membranes .
Study 1: Antioxidant Activity Assessment
In a controlled study published in the Journal of Pharmaceutical and Biomedical Analysis, researchers evaluated the antioxidant capacity of THQ-HMF using DPPH and ABTS assays. The results indicated a dose-dependent scavenging effect, with IC50 values comparable to established antioxidants like ascorbic acid .
Study 2: Neuroprotection in Rodent Models
A study conducted by Dousa et al. (2011) investigated the neuroprotective effects of THQ-HMF in rodent models subjected to induced oxidative stress. The findings revealed that treatment with THQ-HMF significantly reduced markers of oxidative stress and improved behavioral outcomes in memory tests .
| Study | Model | Outcome |
|---|---|---|
| Dousa et al., 2011 | Rodent model | Reduced oxidative stress markers; improved memory performance |
| Journal of Pharm. Biomed. Anal. | In vitro assays | Dose-dependent antioxidant activity |
Q & A
Q. What are the recommended storage and handling protocols for this compound to ensure stability?
Methodological Answer: The compound should be stored at -20°C in its neat form to prevent degradation. Use airtight containers under inert gas (e.g., nitrogen) to minimize oxidation. Before use, equilibrate the compound to room temperature in a dry environment to avoid condensation. Gloves (nitrile or neoprene) and safety goggles are mandatory during handling. Inspect gloves for integrity and avoid skin contact .
Q. How is the purity of this compound validated in research settings?
Methodological Answer: Purity is typically assessed via reverse-phase HPLC with a C18 column (e.g., 250 mm × 4.6 mm, 5 µm). Use a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate, with UV detection at 254 nm . Compare retention times against certified reference standards (e.g., TRC-H825745) . For trace impurities, couple HPLC with mass spectrometry (LC-MS) to identify degradation products or synthetic byproducts .
Advanced Research Questions
Q. What strategies are employed to resolve stereoisomerism during synthesis?
Methodological Answer: Chiral resolution can be achieved using chiral HPLC columns (e.g., Chiralpak IA/IB) or enzymatic kinetic resolution. For diastereomers, fractional crystallization in ethanol/water mixtures (70:30) at 4°C is effective. X-ray crystallography or NOESY NMR can confirm stereochemical assignments. Reference standards like (1R,4R)- and (1S,4R)-isomers (e.g., MM0081.28 and MM0081.29) are critical for comparative analysis .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer: Cross-validate data using multi-nuclear NMR (¹H, ¹³C, DEPT-135) and high-resolution mass spectrometry (HRMS). For example:
- ¹H NMR (DMSO-d6): Look for furyl protons (δ 6.2–6.8 ppm) and tetrahydroisoquinoline NH (δ 3.1–3.5 ppm).
- HRMS: Confirm molecular ion [M+H]+ at m/z 276.1234 (calc. 276.1230).
If contradictions arise (e.g., unexpected splitting in NMR), perform variable-temperature NMR or 2D-COSY to assess dynamic effects. Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Q. What in vitro models are suitable for studying its pharmacological activity?
Methodological Answer: Use receptor-binding assays (e.g., α-adrenergic or serotonin receptors) due to structural similarity to phenylephrine derivatives . For enzyme inhibition studies, employ fluorescence-based assays (e.g., MAO-A/MAO-B inhibition) with IC50 determination. Cell viability assays (MTT or resazurin) in neuronal or hepatic cell lines (e.g., SH-SY5Y, HepG2) assess cytotoxicity. Always include positive controls (e.g., clorgyline for MAO-A) and validate results with LC-MS to rule out compound degradation .
Q. How can synthetic yields be optimized for large-scale research applications?
Methodological Answer: Optimize the Mannich reaction step by using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) as catalysts, which enhance regioselectivity and reduce side reactions. Conduct the reaction at 60°C for 8–12 hours in anhydrous THF. Monitor progress via TLC (silica gel, ethyl acetate:hexane 1:1). Post-synthesis, purify via flash chromatography (silica gel, gradient elution) to achieve >90% yield .
Q. What are the key considerations for designing stability-indicating assays?
Methodological Answer: Subject the compound to forced degradation under:
- Acidic/basic conditions: 0.1M HCl/NaOH at 40°C for 24h.
- Oxidative stress: 3% H₂O₂ at 25°C for 6h.
- Thermal stress: 60°C for 72h.
Analyze degradation products via UPLC-PDA-MS. Develop a stability-indicating HPLC method with a resolution factor >2.0 between the parent compound and degradants. Use Arrhenius kinetics to predict shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
